2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O2/c15-11-2-1-3-12(16)13(11)14(20)18-9-6-17-19(7-9)10-4-5-21-8-10/h1-3,6-7,10H,4-5,8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXFNVFRKOEAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.
Halogenation: The amine is then subjected to halogenation to introduce the chloro and fluoro substituents.
Coupling Reaction: The halogenated benzene derivative is then coupled with a pyrazole derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Formation of Benzamide: The final step involves the formation of the benzamide by reacting the coupled product with an appropriate amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and oxolane moieties.
Coupling Reactions: The benzamide group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Antimicrobial Studies
highlights 1,3,4-thiadiazole derivatives synthesized from pyrazole precursors. For example, 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives share a pyrazole core but differ in substituents (e.g., nitro groups, methylidene hydrazine). These compounds demonstrated potent antimicrobial activity against E. coli and C. albicans. In contrast, the target compound lacks the thiadiazole ring and nitro group but includes an oxolane substituent, which may enhance solubility and reduce cytotoxicity compared to nitro-containing analogues .
Key Structural Differences:
Benzamide-Based Pharmaceuticals
lists trazpirobenum (WHO INN: List 83), a benzamide derivative with a 1,4-benzodioxin and oxolan-3-yl group.
Pharmacophore Comparison:
| Feature | Target Compound | Trazpirobenum |
|---|---|---|
| Benzamide Substituents | 2-Cl, 6-F | 2,2-Difluoropropanamide |
| Pyrazole/Oxolane Linkage | Direct pyrazole-oxolane linkage | Indazole-oxolane linkage |
| Additional Groups | None | 1,4-Benzodioxin |
Halogenated Pyrazole Derivatives
describes 1-(2-chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole (CAS: 957479-03-7), which shares the 2-chloro-6-fluoro substitution pattern with the target compound. However, it replaces the benzamide-oxolane group with a benzyl-iodo substituent. The iodine atom in this analogue increases molecular weight (336.53 g/mol vs. ~300 g/mol for the target compound) and may enhance radiopharmaceutical applicability, whereas the target’s oxolane group likely improves blood-brain barrier penetration .
Physicochemical Properties:
| Property | Target Compound* | 1-(2-Chloro-6-Fluorobenzyl)-4-Iodo-1H-Pyrazole |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClFN₂O₂ (estimated) | C₁₀H₇ClFIN₂ |
| Molecular Weight | ~335 g/mol | 336.53 g/mol |
| Key Functional Groups | Benzamide, oxolane | Benzyl, iodo |
*Estimated based on structural similarity.
Pyrazole-Aldehyde Derivatives
details 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , which features a trifluoromethyl group and sulfanyl substitution. The trifluoromethyl group enhances metabolic stability compared to the target compound’s oxolane group, while the sulfanyl moiety may increase susceptibility to oxidative degradation. The target compound’s amide linkage likely offers greater conformational rigidity than the aldehyde group in this analogue .
Research Implications and Gaps
- Antimicrobial Potential: The target compound’s halogen and oxolane groups warrant evaluation against pathogens like C. albicans, given the efficacy of structurally related thiadiazole derivatives .
- Pharmacokinetic Optimization : Comparative studies with trazpirobenum could clarify the impact of 2-chloro-6-fluoro substitution on bioavailability .
- Synthetic Feasibility: ’s methodologies (e.g., hydrazonoyl chloride reactions) may apply to synthesizing the target compound’s analogues .
Biological Activity
2-chloro-6-fluoro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic compound belonging to the class of benzamides, notable for its unique structural features, including a chloro and fluoro substituent on the benzene ring, a pyrazole ring, and an oxolane moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis, proliferation, and inflammation. The presence of halogen substituents (chlorine and fluorine) enhances the compound's binding affinity to target proteins, which may lead to inhibition or activation of critical enzymes or receptors involved in disease mechanisms .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies have shown that related benzamide compounds demonstrate significant antimicrobial properties. For instance, compounds derived from similar structures have been reported to possess good insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera, with lethal concentrations demonstrating effective control at 500 mg/L .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively studied. In various assays, compounds with similar structural motifs have shown promising results against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF7 | TBD | |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole derivatives | A549 | 26 |
These findings suggest that the compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Structure-Based Design
The design of this compound leverages bioisosterism principles to optimize its biological activity. Structure-based drug design approaches have been employed to enhance the efficacy and selectivity of similar compounds against specific biological targets .
Case Studies
Several case studies highlight the potential applications of this compound:
- Insecticidal Activity : A study demonstrated that related compounds showed effective control over agricultural pests, suggesting potential use in crop protection .
- Anticancer Activity : Research on pyrazole derivatives indicated significant cytotoxic effects against various cancer cell lines, supporting further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
